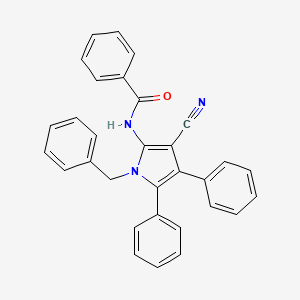

N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)benzenecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)benzenecarboxamide" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. While the specific compound is not directly studied in the provided papers, related compounds with cyano and benzamide groups have been synthesized and analyzed, which can provide insights into the behavior of similar structures.

Synthesis Analysis

The synthesis of related benzamide derivatives has been achieved through direct acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides . This suggests that the target compound could potentially be synthesized using similar methods. Additionally, the synthesis of other complex amides, such as N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives, has been performed without a catalyst, indicating that efficient synthetic routes may be available for the target compound as well .

Molecular Structure Analysis

X-ray crystallography has been used to determine the solid-state properties of similar compounds . This technique could be applied to the target compound to elucidate its molecular structure. Furthermore, the conformational characteristics and rotational barriers of related compounds have been studied using ab initio and DFT calculations, which could be relevant for understanding the molecular structure of the target compound .

Chemical Reactions Analysis

The reactivity of benzamide derivatives with various reagents has been explored. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine has been studied, leading to the formation of different products depending on the reaction conditions . This indicates that the target compound may also undergo various functionalization reactions, which could be explored to modify its properties or to create derivatives with specific functions.

Physical and Chemical Properties Analysis

The electrical conductivity of a cyano-substituted polyamide has been investigated, showing that the material exhibits semiconducting properties after pyrolysis at high temperatures . This suggests that the target compound, which also contains a cyano group, might display interesting electronic properties under certain conditions. Additionally, the colorimetric sensing behavior of a benzamide derivative towards fluoride anions has been attributed to a deprotonation-enhanced intramolecular charge transfer mechanism , which could be a property worth investigating in the target compound.

科学的研究の応用

Chemical Synthesis

- N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)benzenecarboxamide has been employed in the preparation of labeled compounds for radioanalytical studies, exemplified by the synthesis of N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-1H-pyrrole-2-carboxamide-[carboxy-14C] as a CCK-A antagonist (Saemian & Shirvani, 2012).

Synthetic Chemistry

- In synthetic chemistry, the compound has been used to develop new heterocyclic systems. The spiro heterocyclization of pyrrolediones with malononitrile and pyrazolone in the presence of triethylamine resulted in the formation of difficultly accessible spiro[pyrano[2,3-c]pyrazole-4,3′-pyrroles] (Dmitriev et al., 2014).

- It has also been part of studies involving the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and acid chloride with 2,3-diaminopyridine, examining the reaction mechanisms and structure of synthesized compounds (Yıldırım et al., 2005).

Material Science

- The compound has shown significant applications in material science, particularly in the development of colorimetric sensors. For instance, a derivative exhibited a drastic color transition in response to fluoride anion, making it an excellent candidate for naked-eye detection of fluoride anion in solution (Younes et al., 2020).

- Additionally, an aryl-substituted pyrrole derivative demonstrated controllable fluorescence in solid-state due to its molecular design, offering potential applications in temperature monitoring devices (Han et al., 2013).

Medicinal Chemistry

- The compound has been part of extensive research in medicinal chemistry, particularly in the synthesis of antimicrobial agents. Certain pyrrole derivatives, including the compound , have shown potent antimicrobial activity (Mohamed et al., 2009).

- It has also been involved in the design of positive allosteric modulators of the metabotropic glutamate-5 receptor, providing insights into the structural requirements for potentiation of glutamate-induced calcium release (de Paulis et al., 2006).

特性

IUPAC Name |

N-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H23N3O/c32-21-27-28(24-15-7-2-8-16-24)29(25-17-9-3-10-18-25)34(22-23-13-5-1-6-14-23)30(27)33-31(35)26-19-11-4-12-20-26/h1-20H,22H2,(H,33,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHUOQDLACSDLMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(C(=C2NC(=O)C3=CC=CC=C3)C#N)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)benzenecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2524713.png)

![N-(3,5-dimethoxyphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2524714.png)

![[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-(1-cyclohexylpyrazol-3-yl)methanone;hydrochloride](/img/structure/B2524719.png)

![3-[3-(Methylsulfanyl)anilino]-2-(3-thienyl)acrylonitrile](/img/structure/B2524728.png)

![3,4,5,6-tetrachloro-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2524733.png)

![9-(4-chlorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2524735.png)